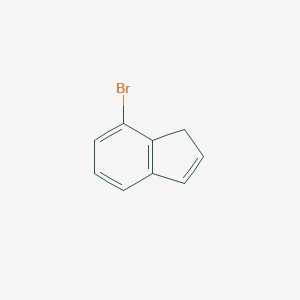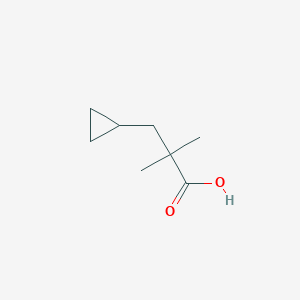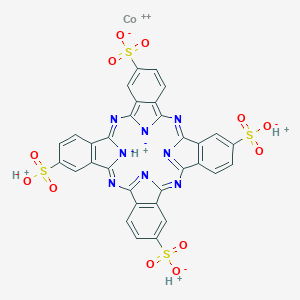
4-methoxycyclohexane-1-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxycyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2. It is a derivative of cyclohexane, a saturated hydrocarbon ring, which has been modified by the addition of a methoxy group and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-methoxycyclohexane-1-carbonyl chloride can be synthesized through the reaction of 4-methoxycyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxycyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-methoxycyclohexanecarboxylic acid.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically in the presence of a base such as pyridine.
Thiols: React to form thioesters, often using a base to facilitate the reaction.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Applications De Recherche Scientifique
4-methoxycyclohexane-1-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 4-methoxycyclohexane-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive, making it a useful intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxycyclohexanecarboxylic acid: The precursor to 4-methoxycyclohexane-1-carbonyl chloride.
Cyclohexanecarbonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.
4-methoxybenzoyl chloride: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a carbonyl chloride group on a cyclohexane ring. This combination of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-methoxycyclohexane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGGCXKJFXNNFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
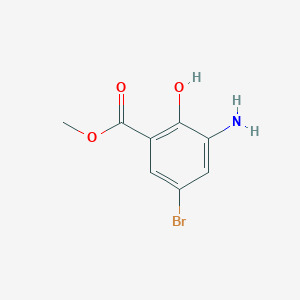
![2-[(Z)-2-bromoethenyl]pyridine](/img/structure/B176697.png)
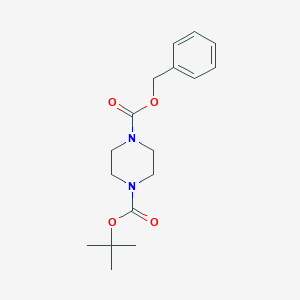

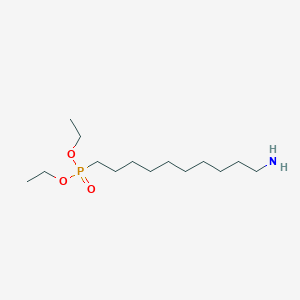


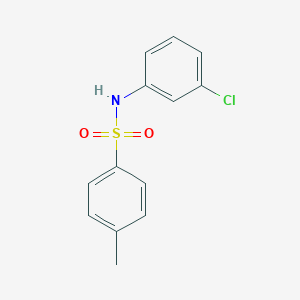
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)

![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)
